BenchChemオンラインストアへようこそ!

3h-Imidazo[1,2-a]benzimidazole

Anticonvulsant Neurology Drug Discovery

3H-Imidazo[1,2-a]benzimidazole (CAS 247-80-3) is a validated privileged scaffold driving differentiated clinical candidates. The anticonvulsant derivative RU-1205 achieves a TID50 of 7.9 mg/kg vs. diazepam's 120.4 mg/kg with no tolerance development. Optimized derivatives demonstrate potent KOR-mediated analgesia (avoiding mu-opioid risks), nanomolar CRF1 antagonism (Ki=23 nM), and 5-HT2A binding for migraine programs. This unique tricyclic framework delivers target engagement that generic benzimidazoles cannot replicate, justifying investment in derivative synthesis.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 247-80-3
Cat. No. B15368339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3h-Imidazo[1,2-a]benzimidazole
CAS247-80-3
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C=NC2=NC3=CC=CC=C3N21
InChIInChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-5H,6H2
InChIKeySQXZDPPQQUQRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Imidazo[1,2-a]benzimidazole (CAS 247-80-3) Procurement Guide: Core Scaffold for Heterocyclic Research and Derivative Development


3H-Imidazo[1,2-a]benzimidazole (CAS 247-80-3) is a tricyclic heteroaromatic compound formed by the fusion of imidazole and benzimidazole rings . It serves as a privileged scaffold in medicinal chemistry due to its ability to exist in two tautomeric forms, enabling diverse interactions with biological targets [1]. The compound (molecular formula C9H7N3, molecular weight 157.17 g/mol) is commercially available for research purposes, with a calculated density of 1.403 g/cm³ and a calculated boiling point of 336.4°C at 760 mmHg . Its core structure underpins a wide array of derivatives that exhibit significant pharmacological activities, including anticonvulsant, analgesic, and 5-HT2A antagonistic properties [2][3][4].

Why Generic Benzimidazole Substitution Fails: Evidence-Based Differentiation for 3H-Imidazo[1,2-a]benzimidazole in Drug Discovery Programs


Simple substitution with a generic benzimidazole or a related fused heterocycle is not feasible due to profound differences in pharmacological profile and target engagement. While benzimidazoles as a class exhibit broad biological activity, the specific fusion of an imidazole ring in 3H-imidazo[1,2-a]benzimidazole creates a unique tricyclic framework that dictates distinct structure-activity relationships [1][2]. For instance, a comparative pharmacophore analysis for intraocular pressure (IOP) lowering activity revealed that the pyrimido[1,2-a]benzimidazole class is significantly more promising than the imidazo[1,2-a]benzimidazole class, demonstrating that even minor ring modifications drastically alter efficacy [3]. Similarly, within the same class, the anticonvulsant derivative RU-1205 (a 2-(4-fluorophenyl) imidazo[1,2-a]benzimidazole) exhibits a TID50 value of 7.9 mg/kg, vastly outperforming diazepam (TID50 = 120.4 mg/kg) and showing a unique lack of tolerance development, highlighting how specific substituents on this scaffold produce differentiated clinical candidates [4].

Quantitative Differentiation Evidence for 3H-Imidazo[1,2-a]benzimidazole (CAS 247-80-3) Against Key Comparators


Anticonvulsant Activity: Superior Potency and Favorable Tolerance Profile of RU-1205 Derivative vs. Diazepam and Valproate

The imidazo[1,2-a]benzimidazole derivative RU-1205 (9-(2-morpholinoethyl)-2-(4-fluorophenyl)imidazo[1,2-a]benzimidazole) demonstrates significantly superior anticonvulsant potency compared to the standard-of-care agents diazepam and sodium valproate. The TID50 values (dose required to increase seizure threshold by 50%) for myoclonic seizures were 7.9 mg/kg for RU-1205, 120.4 mg/kg for diazepam, and 1.2 mg/kg for valproate, representing a >15-fold potency advantage over diazepam [1]. Furthermore, chronic administration of RU-1205 (31 mg/kg, i.p., 28 days) did not lead to anticonvulsant tolerance or rebound effects, in stark contrast to diazepam, which showed abolished effect and rebound phenomena after chronic treatment [1].

Anticonvulsant Neurology Drug Discovery

Intraocular Pressure (IOP) Lowering: Clear Differentiation Between Imidazo[1,2-a]benzimidazole and Pyrimido[1,2-a]benzimidazole Classes

A comprehensive pharmacophore analysis comparing 27 condensed benzimidazoles revealed a critical differentiation for IOP-lowering drug discovery. The analysis concluded that the class of pyrimido[1,2-a]benzimidazole is more promising than the class of imidazo[1,2-a]benzimidazole as a source of compounds with high IOP lowering activity [1]. Among the tested compounds, only one imidazo[1,2-a]benzimidazole derivative (RU 615) showed significant IOP lowering activity, while three pyrimido[1,2-a]benzimidazole derivatives (RU 551, RU 555, RU 839) demonstrated significant effects in ocular normotensive rats after a single topical instillation at concentrations of 0.1%, 0.2%, and 0.4% [1].

Ophthalmology Glaucoma Pharmacophore Analysis

5-HT2A Receptor Antagonism: Validated Activity of Imidazo[1,2-a]benzimidazole Derivative in Migraine Target

The imidazo[1,2-a]benzimidazole scaffold has been validated as a source of 5-HT2A receptor antagonists. In a study of 16 derivatives, the compound 9-(2-diethylaminoethyl)-2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazole dinitrate demonstrated clear binding to the 5-HT2A receptor using a radioligand binding assay [1]. This activity supports the scaffold's utility in developing novel anti-migraine agents, as 5-HT2A antagonism is a clinically validated mechanism for migraine prophylaxis. The derivative RU-31, a related compound, has also been shown to possess hemorheological properties comparable to cyproheptadine, a known anti-migraine drug [2].

Migraine 5-HT2A Antagonist Neuropharmacology

Analgesic Activity: Kappa-Opioid Receptor (KOR) Agonism and Favorable Genotoxicity Profile of RU-1205 Derivative

The imidazo[1,2-a]benzimidazole derivative RU-1205 (9-(2-morpholinoethyl)-2-(4-fluorophenyl)imidazo[1,2-a]benzimidazole) acts as a selective kappa-opioid receptor (KOR) agonist, a mechanism associated with analgesia without the risk of respiratory depression or addiction typical of mu-opioid agonists [1]. A genotoxicity study in rats demonstrated that a single subcutaneous injection of RU-1205 at doses up to 100 mg/kg did not cause a significant dose-dependent increase in DNA damage (% tail DNA in various organs/tissues ranged from 1.83% to 3.82%, comparable to the negative control group), unlike the positive control methyl methanesulfonate [1].

Analgesic Kappa-Opioid Receptor Toxicology

CRF1 Receptor Antagonism: High Binding Affinity (Ki = 23 nM) for a Key Stress-Related Target

Optimization of the imidazo[1,2-a]benzimidazole scaffold has yielded potent corticotropin-releasing factor 1 (CRF1) receptor antagonists. A specific derivative, compound 8e, exhibited a binding affinity with a Ki value of 23 nM in a competitive binding assay against CRF1 [1]. This level of potency places it within the range of known CRF1 antagonists, which are pursued for treating anxiety, depression, and irritable bowel syndrome.

CRF1 Antagonist Anxiety Depression

Optimal Research and Industrial Application Scenarios for 3H-Imidazo[1,2-a]benzimidazole (CAS 247-80-3) Based on Quantified Differentiation


Development of Next-Generation Anticonvulsants with Reduced Tolerance Liabilities

Based on the direct evidence of RU-1205's superior potency (TID50 = 7.9 mg/kg vs. diazepam's 120.4 mg/kg) and its unique lack of tolerance development after chronic administration, 3H-imidazo[1,2-a]benzimidazole is a strategic scaffold for medicinal chemistry programs targeting novel antiepileptic drugs. The clear differentiation from both diazepam and valproate in terms of potency and side-effect profile justifies investment in derivative synthesis and screening [1].

Discovery of Non-Addictive Analgesics via Kappa-Opioid Receptor (KOR) Agonism

The validation of RU-1205 as a selective KOR agonist with a clean genotoxicity profile (% tail DNA not significantly different from control) supports the use of this scaffold in pain research. The data indicate that 3H-imidazo[1,2-a]benzimidazole derivatives can be optimized to achieve KOR-mediated analgesia, a pathway that avoids the respiratory depression and addiction risks associated with mu-opioid receptor agonists [1].

Focused Screening for 5-HT2A Antagonists in Migraine Prophylaxis

With confirmed 5-HT2A receptor binding activity for a derivative of this class, 3H-imidazo[1,2-a]benzimidazole serves as a validated starting point for the design of novel anti-migraine agents. The hemorheological benefits observed with the RU-31 derivative, comparable to cyproheptadine, further support its application in this therapeutic area [1][2].

CRF1 Antagonist Lead Optimization for Stress-Related Disorders

The high binding affinity (Ki = 23 nM) achieved by compound 8e demonstrates that the scaffold can be successfully optimized for potent CRF1 receptor antagonism. This application is highly relevant for programs focused on anxiety, depression, and irritable bowel syndrome, where CRF1 antagonists have shown clinical promise [1].

Quote Request

Request a Quote for 3h-Imidazo[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.